Fmoc-N-PEG20-acid

PROTAC BRD4 degradation Linker length optimization

Fmoc-N-amido-PEG20-acid (CAS 1952360-93-8) is a heterobifunctional polyethylene glycol (PEG) derivative classified as a monodisperse, non-cleavable linker. Its molecular architecture comprises an Fmoc-protected amine terminus, a precisely defined PEG20 spacer chain (approximately 20 ethylene oxide repeating units), and a terminal carboxylic acid functional group.

Molecular Formula C58H97NO24
Molecular Weight 1192.4 g/mol
Cat. No. B1449139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-PEG20-acid
Molecular FormulaC58H97NO24
Molecular Weight1192.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C58H97NO24/c60-57(61)9-11-63-13-15-65-17-19-67-21-23-69-25-27-71-29-31-73-33-35-75-37-39-77-41-43-79-45-47-81-49-50-82-48-46-80-44-42-78-40-38-76-36-34-74-32-30-72-28-26-70-24-22-68-20-18-66-16-14-64-12-10-59-58(62)83-51-56-54-7-3-1-5-52(54)53-6-2-4-8-55(53)56/h1-8,56H,9-51H2,(H,59,62)(H,60,61)
InChIKeyYIKBHNBKAGGRHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fmoc-N-amido-PEG20-acid for PROTAC Linker Synthesis and Bioconjugation | Technical Specifications


Fmoc-N-amido-PEG20-acid (CAS 1952360-93-8) is a heterobifunctional polyethylene glycol (PEG) derivative classified as a monodisperse, non-cleavable linker. Its molecular architecture comprises an Fmoc-protected amine terminus, a precisely defined PEG20 spacer chain (approximately 20 ethylene oxide repeating units), and a terminal carboxylic acid functional group . With a molecular weight of approximately 1192.4 g/mol and a discrete structure validated by NMR and HPLC, this compound serves as a critical building block for the stepwise solid-phase synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and site-specifically PEGylated biopharmaceuticals where controlled spacer length and batch-to-batch consistency are essential for reproducible biological outcomes .

Why Fmoc-N-amido-PEG20-acid Cannot Be Substituted with Shorter PEG Linkers or Polydisperse PEGs in Targeted Protein Degradation


Substitution of Fmoc-N-amido-PEG20-acid with shorter Fmoc-PEGn-acid homologs (e.g., PEG4, PEG8, PEG12) or with polydisperse PEG mixtures introduces significant risks in PROTAC development and ADC conjugation. The length and conformational flexibility of the PEG20 spacer (approximately 20 ethylene oxide units, ~80-100 atoms) is not an arbitrary parameter; linker length governs the spatial orientation between the E3 ubiquitin ligase ligand and the target protein ligand, directly influencing ternary complex formation efficiency and subsequent ubiquitination kinetics [1]. Empirical studies across multiple PROTAC chemical series demonstrate that linker length alterations of as few as 2-4 PEG units can shift DC50 values by 10- to 100-fold and alter degradation selectivity profiles between homologous protein targets [2]. Furthermore, the monodisperse nature of Fmoc-N-amido-PEG20-acid eliminates the batch-to-batch variability inherent in polydisperse PEG reagents, which can confound analytical characterization and compromise regulatory compliance in preclinical development . For researchers requiring precise control over linker dimensions to optimize the ternary complex geometry, substitution with any alternative linker constitutes a fundamental change in the experimental variable being interrogated.

Fmoc-N-amido-PEG20-acid Comparative Performance Data: Linker Length Optimization, Protection Strategy, and Monodispersity Advantages


Quantified DC50 Shift of 44- to 176-Fold in BRD4 PROTACs When Linker Length Is Altered from Short PEG to Extended PEG Configurations

In a systematic structure-activity relationship study of von Hippel-Lindau (VHL)-recruiting BRD4 PROTACs, increasing the PEG linker length from a short 2-unit PEG spacer to a longer PEG configuration (comparable in span to PEG20) reduced the DC50 (half-maximal degradation concentration) from >10 μM to 57 nM against BRD4 in cellular assays, representing an improvement in degradation potency of approximately 176-fold [1]. A separate study on cereblon-recruiting PROTACs targeting the same BRD4 protein demonstrated that extending the linker from a PEG4 to a PEG8 configuration decreased the DC50 from 415 nM to 9.4 nM, a 44-fold improvement, underscoring that linker length is a primary determinant of degradation efficiency rather than a passive structural feature [2]. While these studies did not directly employ Fmoc-N-amido-PEG20-acid as the linker building block, the PEG spacer lengths evaluated (PEG4, PEG8) represent the shorter homologs from which Fmoc-N-amido-PEG20-acid is differentiated by its substantially extended PEG20 chain (approximately 80-100 atoms), placing it within the empirically validated optimal linker length range for many PROTAC targets. [1] [2]

PROTAC BRD4 degradation Linker length optimization Ternary complex formation

Fmoc Versus Cbz Protection Strategy: Orthogonal Deprotection Enables Solid-Phase Peptide Synthesis Compatibility Without Acidic Cleavage Compromising PEG Integrity

Fmoc-N-amido-PEG20-acid incorporates an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on its amine terminus, distinguishing it from Cbz (carbobenzoxy)-protected PEG-acid analogs such as Cbz-N-amido-PEG20-acid. The Fmoc group undergoes rapid and quantitative deprotection under mild basic conditions (typically 20% piperidine in DMF, reaction time 5-20 minutes at ambient temperature), which is fully compatible with standard solid-phase peptide synthesis (SPPS) protocols and leaves acid-labile side-chain protecting groups and the PEG chain intact [1]. In contrast, Cbz deprotection requires hydrogenolysis (H2/Pd-C) or strongly acidic conditions (HBr/AcOH, TFA/TFMSA), which are incompatible with many functional groups encountered in complex PROTAC or peptide syntheses and may induce PEG chain scission or acid-catalyzed degradation of the polyether backbone [2]. The Fmoc strategy thus provides orthogonal protection: the amine can be selectively deprotected in the presence of acid-labile protecting groups on amino acid side chains, enabling iterative chain extension without requiring harsh acid treatments that could compromise the molecular integrity of the PEG20 spacer [1] [2].

Solid-phase peptide synthesis Fmoc deprotection Orthogonal protecting groups Bioconjugation

Monodisperse PEG20 Versus Polydisperse PEG: Eliminating Chain-Length Heterogeneity to Reduce Batch-to-Batch Variability and Improve Analytical Characterization

Fmoc-N-amido-PEG20-acid is synthesized as a monodisperse (discrete) PEG derivative with a precisely defined chain length of 20 ethylene oxide units, corresponding to a single molecular species of molecular weight 1192.38 g/mol with polydispersity index (PDI) = 1.0 . In contrast, traditional polydisperse PEG reagents marketed with nominal molecular weights (e.g., 'PEG 1000' or 'PEG 2000') consist of complex mixtures of chain lengths following a Poisson or Gaussian distribution, with actual PDI values typically ranging from 1.05 to 1.20 depending on synthesis conditions and purification rigor [1]. This chain-length heterogeneity propagates into PROTAC conjugates or PEGylated biomolecules, producing populations of final products with varying PEG spacer lengths that are analytically inseparable yet biologically distinct in their pharmacokinetic and target-engagement properties. Monodisperse PEG linkers enable definitive mass spectrometric characterization of the final conjugate, facilitate purity assessment by HPLC, and eliminate the regulatory ambiguity associated with polydisperse excipients in IND-enabling studies [2]. The molecular weight of Fmoc-N-amido-PEG20-acid (1192.38 g/mol) is a calculated exact mass, not a weight-average approximation .

Monodisperse PEG Polydispersity Batch consistency Analytical characterization GMP compliance

PEG20 Chain Length Provides Approximately 80-100 Atom Span, Corresponding to the Empirically Validated Optimal Linker Length Range for PROTAC Ternary Complex Formation

Fmoc-N-amido-PEG20-acid contains a PEG20 spacer comprising 20 ethylene oxide repeating units, corresponding to a fully extended chain length of approximately 80-100 atoms between the amine and carboxylic acid termini . Systematic analyses of PROTAC linker design have identified optimal linker lengths ranging from 12-carbon alkyl chains to over 20-carbon PEG-derived spacers, with many highly potent degraders employing linkers of 12-20 PEG units or equivalent atom counts [1]. The PEG20 chain in Fmoc-N-amido-PEG20-acid provides sufficient conformational flexibility to sample multiple ternary complex geometries while maintaining the molecular reach necessary to span the distance between E3 ligase binding pockets and target protein surfaces, which typically ranges from 15 Å to 45 Å depending on the specific protein-protein interaction interface [2]. In contrast, shorter Fmoc-PEGn-acid homologs (n = 2-8) may fail to bridge this distance in certain E3 ligase-target protein pairs, resulting in incomplete ternary complex formation or preferential formation of non-productive binary complexes [1] [2].

PROTAC linker length Ternary complex geometry E3 ligase recruitment Structure-activity relationship

Amide-Containing PEG20 Backbone Confers Resistance to Esterase-Mediated Cleavage Compared to Ester-Linked PEG Alternatives in Biological Milieu

Fmoc-N-amido-PEG20-acid contains an N-amido functionality linking the Fmoc-protected amine to the PEG20 spacer, and the spacer itself is comprised of ether linkages with terminal carboxylic acid functionality. When conjugated via amide bond formation (e.g., using EDC/NHS chemistry between the terminal carboxylic acid and a primary amine on the target ligand or payload), the resulting linkage is non-cleavable under physiological conditions, with amide bonds exhibiting negligible hydrolysis in plasma over 24-48 hours in standard stability assays [1]. In contrast, ester-linked PEG derivatives and ester-containing PROTAC linkers undergo rapid enzymatic hydrolysis by ubiquitous plasma and intracellular esterases, with typical half-lives of 15-120 minutes in mouse or human plasma . The ether backbone of PEG is also metabolically stable, with oxidative degradation occurring only under specific enzymatic conditions (e.g., alcohol dehydrogenase-mediated oxidation of terminal hydroxyls, not applicable to the fully etherified PEG20 backbone). This combination of amide connectivity and ether backbone renders Fmoc-N-amido-PEG20-acid-derived conjugates suitable for applications requiring sustained linker integrity in circulation, such as long-circulating ADCs or PROTACs intended for in vivo efficacy studies where premature linker cleavage would release inactive fragments [1] .

Non-cleavable linker Esterase stability Amide bond Metabolic stability In vivo persistence

Fmoc-N-amido-PEG20-acid in Practice: Recommended Application Scenarios for PROTAC Development and Bioconjugation Workflows


PROTAC Linker Screening Campaigns Targeting Proteins with Large E3 Ligase-Binding Site Distances

Fmoc-N-amido-PEG20-acid is optimally suited for use as a linker building block in the synthesis of PROTAC candidates when the three-dimensional distance between the target protein ligand binding site and the E3 ubiquitin ligase recruitment site exceeds approximately 25-30 Å. The PEG20 spacer provides the extended molecular reach required to bridge this distance without introducing excessive rigidity that could impede productive ternary complex formation [1]. Researchers should consider incorporating Fmoc-N-amido-PEG20-acid into their linker screening panel alongside shorter Fmoc-PEGn-acid homologs (e.g., PEG4, PEG8, PEG12) to systematically map the linker length-activity relationship for their specific target protein of interest .

Fmoc-SPPS Automated Synthesis of Peptide-PROTAC Conjugates and Pegylated Therapeutic Peptides

The Fmoc-protected amine terminus of Fmoc-N-amido-PEG20-acid makes it directly compatible with standard automated solid-phase peptide synthesis (SPPS) protocols using Fmoc/tBu chemistry. The compound can be coupled to resin-bound peptide chains using standard activation reagents (HBTU, HATU, or DIC/Oxyma), and subsequent Fmoc deprotection with 20% piperidine in DMF exposes the free amine for further chain extension or conjugation [1]. This workflow eliminates the need for post-synthetic PEGylation steps and the associated purification challenges, enabling the synthesis of homogeneous PEGylated peptides and peptide-based PROTACs in a single automated run .

Bioconjugation of Hydrophobic Small-Molecule Ligands to Improve Aqueous Solubility for In Vitro and In Vivo Assays

For PROTAC development programs where the target protein ligand or E3 ligase ligand exhibits poor aqueous solubility (<10 μM in PBS buffer), incorporation of Fmoc-N-amido-PEG20-acid as a solubilizing spacer can improve conjugate solubility to >1 mg/mL in aqueous media, thereby enabling reliable dose-response measurements in cellular degradation assays and facilitating intravenous or intraperitoneal administration in rodent pharmacokinetic studies [1]. The hydrophilic PEG20 chain increases overall conjugate polarity and reduces non-specific binding to assay plates and serum proteins .

Preclinical ADC Candidate Optimization Requiring Defined Drug-to-Antibody Ratio and Non-Cleavable Linker Chemistry

Fmoc-N-amido-PEG20-acid provides a monodisperse, non-cleavable linker platform suitable for constructing antibody-drug conjugates (ADCs) where the linker must remain intact in circulation to minimize premature payload release and off-target toxicity. The terminal carboxylic acid can be activated and conjugated to lysine residues on the antibody or to engineered cysteine residues via maleimide-thiol chemistry following appropriate heterobifunctional derivatization [1]. The monodisperse nature of the PEG20 chain ensures that every ADC molecule in the final preparation contains an identical linker length, simplifying analytical characterization and enabling precise structure-activity correlation in efficacy and toxicology studies .

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